1-(5-nitro-2-furoyl)pyrrolidine
Overview
Description
1-(5-nitro-2-furoyl)pyrrolidine, also known as NFP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. NFP is a heterocyclic compound, which means that it contains a ring structure that includes atoms of at least two different elements. In the case of NFP, the ring structure includes atoms of nitrogen, oxygen, and carbon.
Mechanism of Action
The mechanism of action of 1-(5-nitro-2-furoyl)pyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 1-(5-nitro-2-furoyl)pyrrolidine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 1-(5-nitro-2-furoyl)pyrrolidine has also been shown to have a number of other biochemical and physiological effects. For example, 1-(5-nitro-2-furoyl)pyrrolidine has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(5-nitro-2-furoyl)pyrrolidine is its potency. Studies have shown that 1-(5-nitro-2-furoyl)pyrrolidine is highly effective at inhibiting the growth of cancer cells, even at low concentrations. However, one of the limitations of 1-(5-nitro-2-furoyl)pyrrolidine is its toxicity. 1-(5-nitro-2-furoyl)pyrrolidine has been shown to be toxic to normal cells at high concentrations, which limits its potential applications in clinical settings.
Future Directions
There are a number of future directions that could be pursued in the study of 1-(5-nitro-2-furoyl)pyrrolidine. One potential direction is the development of new methods for synthesizing 1-(5-nitro-2-furoyl)pyrrolidine that are more efficient and cost-effective than current methods. Another potential direction is the development of new formulations of 1-(5-nitro-2-furoyl)pyrrolidine that are less toxic to normal cells, which would make it a more viable candidate for clinical applications. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(5-nitro-2-furoyl)pyrrolidine and to identify other potential applications for this compound in the field of scientific research.
Scientific Research Applications
1-(5-nitro-2-furoyl)pyrrolidine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-(5-nitro-2-furoyl)pyrrolidine is in the field of cancer research. Studies have shown that 1-(5-nitro-2-furoyl)pyrrolidine has potent anti-cancer properties, which make it a promising candidate for the development of new cancer treatments.
properties
IUPAC Name |
(5-nitrofuran-2-yl)-pyrrolidin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-9(10-5-1-2-6-10)7-3-4-8(15-7)11(13)14/h3-4H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUXYBUURARSSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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